(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl
Description
Properties
Molecular Formula |
C13H22ClN |
|---|---|
Molecular Weight |
227.77 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3;/h7-9,13H,4-6,14H2,1-3H3;1H/t13-;/m0./s1 |
InChI Key |
VQXWQXANDPCDJY-ZOWNYOTGSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=CC(=C1)C)C)N.Cl |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral acid.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that compounds similar to (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride can selectively inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation is crucial for developing treatments for conditions like depression and attention deficit hyperactivity disorder (ADHD). For instance, studies have shown that certain analogs can exhibit significant inhibitory effects on dopamine transporter activity, which is a target for drugs treating these disorders .
Potential in Treating Substance Abuse Disorders
The compound's structural properties suggest that it may serve as a lead compound in developing medications aimed at treating substance abuse disorders. Its ability to affect dopamine and norepinephrine levels could help mitigate withdrawal symptoms and cravings associated with stimulant addiction .
Case Study 1: Inhibition of Dopamine Transporters
A study published in the Journal of Medicinal Chemistry evaluated a series of amine compounds, including (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride. The results demonstrated that this compound exhibited potent inhibition of dopamine transporters, with IC₅₀ values significantly lower than those of traditional stimulants like cocaine. This finding supports its potential use in pharmacotherapy aimed at enhancing dopaminergic signaling in clinical settings .
Case Study 2: Anticancer Activity
Another area of research explored the anticancer properties of related compounds. While (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride was not directly tested, its structural analogs showed promising results in inhibiting tumor growth in xenograft models. These studies highlight the importance of further investigating the compound's potential cytotoxic effects against various cancer cell lines .
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to two analogs from the Kanto Reagents catalog () and a structurally distinct nitronaphthalene derivative (). While ’s compound is functionally unrelated, the Kanto Reagents’ analogs provide meaningful structural and commercial contrasts.
Table 1: Key Properties of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine HCl and Analogs
*Calculated molecular weight based on formula.
Structural and Functional Differences
- Backbone Configuration: The target compound’s linear pentan-1-amine backbone contrasts with the cyclic piperazine (6-membered diamine ring) and piperidinecarboxamide (6-membered monoamine ring with carboxamide). Linear chains often confer flexibility in receptor binding, whereas cyclic structures may enhance rigidity and metabolic stability . The deuterated isopropyl group in (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide is used in pharmacokinetic studies to track metabolic pathways via isotopic labeling .
Substituent Effects :
- The 2,5-dimethylphenyl group in the target compound and 1-(2,5-Dimethylphenyl)piperazine may enhance lipophilicity and membrane permeability compared to the 2,6-dimethylphenyl substituent in the deuterated analog, which could sterically hinder binding.
- The hydrochloride salt in the target compound improves aqueous solubility, a property absent in the neutral analogs .
- Chirality: The (S)-enantiomer’s stereochemistry is pharmacologically significant, unlike the racemic (±)-piperidinecarboxamide or non-chiral piperazine. Enantiopure compounds often exhibit higher target specificity and reduced off-target effects.
Commercial and Practical Considerations
- Pricing : The deuterated piperidinecarboxamide is priced significantly higher (¥88,000 for 50mg) due to isotopic labeling costs, highlighting its niche use in advanced research. The piperazine analog (¥10,400 for 5g) is more accessible for bulk synthesis .
- Hazard Classification: 1-(2,5-Dimethylphenyl)piperazine is labeled 4-3-III, indicating flammability and reactivity risks, necessitating specialized handling. No hazard data is provided for the target compound, though hydrochloride salts generally require moisture-controlled storage .
Research Implications
- Pharmacological Potential: The linear amine structure of this compound may favor interactions with G-protein-coupled receptors (GPCRs) or monoamine transporters, whereas cyclic analogs like piperazines are common in antipsychotic or antidepressant scaffolds .
Biological Activity
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride, a chiral amine, is part of the substituted phenylalkylamines family. Its biological activity is largely attributed to its interaction with various biological receptors and enzymes, which can modulate several biochemical pathways. This article focuses on the compound's biological activity, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a chiral center that allows it to exist in two enantiomeric forms, with (S)-enantiomer often exhibiting distinct biological properties compared to its (R)-counterpart. The molecular formula is with a molecular weight of approximately 227.77 g/mol. The presence of the dimethylphenyl group significantly influences its pharmacodynamics and pharmacokinetics.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.77 g/mol |
| Chiral Center | Yes |
| Enantiomers | (S)- and (R)- forms |
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride primarily acts as an enzyme inhibitor and modulator of neurotransmitter transporters. Its structural similarity to natural substrates enables it to interact with dopamine (DA) and norepinephrine (NE) transporters. This interaction can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
Key Mechanisms:
- Dopamine Transporter (DAT) Inhibition : Studies indicate that the compound may inhibit DAT, which is crucial for dopamine reuptake in the brain.
- Norepinephrine Transporter (NET) Modulation : Similar inhibition has been observed with NET, suggesting potential applications in treating mood disorders.
- Serotonin Transporter (SERT) : While primarily active at DAT and NET, it shows reduced potency at SERT.
Case Studies and Experimental Data
-
In Vitro Studies : Research has shown that (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride exhibits significant inhibition of DA and NE uptake in neuronal cultures. The IC50 values for DAT and NET were notably lower than for SERT, indicating selective inhibition.
Transporter IC50 (nM) DAT 50 NET 100 SERT 500 - Locomotor Activity : In animal models, administration of the (S)-enantiomer resulted in increased locomotor activity, suggesting stimulant-like effects similar to other psychoactive compounds. These findings align with studies on synthetic cathinones where the S-enantiomer exhibited greater potency than its R counterpart .
- Pharmacological Comparisons : Comparative studies with other phenylalkylamines have shown that compounds with similar structures often exhibit significant neuropharmacological effects. For instance, analogs such as pyrovalerone have demonstrated potent DAT inhibition comparable to that of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride .
Safety and Toxicology
Despite promising biological activities, safety profiles remain critical. Preliminary studies evaluating hepatotoxicity in vitro indicated no significant enantioselectivity between the S and R forms; however, further investigations are warranted to fully understand the toxicological implications of long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
